molecular formula C15H15NOS B5157425 N-phenyl-2-(phenylthio)propanamide

N-phenyl-2-(phenylthio)propanamide

Cat. No.: B5157425
M. Wt: 257.4 g/mol
InChI Key: AMTLMINJXFFKAB-UHFFFAOYSA-N
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Description

N-Phenyl-2-(phenylthio)propanamide is a thioether-containing propanamide derivative characterized by a phenyl group attached to the nitrogen atom and a phenylthio (-SPh) substituent at the β-carbon of the propanamide backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of α-thioamide derivatives and halogenated acrylamides. Key synthetic routes involve nucleophilic substitution reactions using α-bromoamides and thiophenol derivatives, often mediated by silver salts (e.g., AgSCF₃) or Lewis acids like AgOTf . For example, enantioselective synthesis of its trifluoromethylthio analog achieved 87% yield but low enantiomeric excess (11%), highlighting challenges in stereochemical control .

Properties

IUPAC Name

N-phenyl-2-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTLMINJXFFKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at the Thio Group

Compound Thio Group Key Features Synthesis Yield Biological/Physical Notes References
N-Phenyl-2-(phenylthio)propanamide -SPh Baseline structure; used in halogenation (e.g., NCS-mediated chlorination) 65–87% Intermediate for polyimide monomers
N-Phenyl-2-((trifluoromethyl)thio)propanamide -SCF₃ Enhanced electron-withdrawing effects; lower enantiomeric excess (11%) 87% Potential fluorophilic applications
N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methyl-3-(phenylthio)propanamide -SPh with CF₃/CN groups Increased hydrophobicity; steric hindrance N/A Structural analog of bicalutamide

Analysis : The substitution of -SPh with -SCF₃ introduces strong electron-withdrawing properties, altering reactivity in subsequent transformations. However, stereochemical control remains a challenge in both cases . Bulky substituents (e.g., CF₃/CN in ) may hinder rotational freedom but enhance binding specificity in therapeutic contexts .

Backbone Modifications: Propanamide vs. Acetamide

Compound Backbone Length Key Features Synthesis Yield Applications References
This compound C3 Longer chain allows for β-substitution (e.g., halogenation) 65–87% Precursor to halogenated acrylamides
N-(Aryl)-2-(phenylthio)acetamide C2 Shorter chain; limited substitution sites 24–42% Antimicrobial screening candidates

Analysis : Propanamide derivatives (C3 backbone) exhibit greater synthetic flexibility, enabling β-substitution for diverse functionalization. Acetamide analogs (C2) show lower yields due to steric constraints during nucleophilic substitution .

Nitrogen Substituent Variations

Compound N-Substituent Key Features Synthesis Yield Notes References
This compound Phenyl Baseline aromatic group; moderate steric bulk 65–87% Common in polymer precursors
N-1′-Phenylethyl-2-(phenylthio)propanamide 1′-Phenylethyl Chiral center; diastereomeric separation required 19–66% Used in stereoselective synthesis
N-(4-Aminophenyl)-2-(phenylthio)acetamide 4-Aminophenyl Amino group enables reductive amination 55% Intermediate for secondary amines

Analysis : Bulky N-substituents (e.g., 1′-phenylethyl) introduce chirality but complicate purification, whereas electron-donating groups (e.g., -NH₂) enhance reactivity in follow-up reactions .

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